molecular formula C5F10O B1362540 Perfluorovaleryl fluoride CAS No. 375-62-2

Perfluorovaleryl fluoride

Cat. No.: B1362540
CAS No.: 375-62-2
M. Wt: 266.04 g/mol
InChI Key: RUFSXELMOQBMOF-UHFFFAOYSA-N
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Description

Perfluorovaleryl fluoride, also known as perfluoropentanoyl fluoride, is a perfluorinated compound with the chemical formula C5F10O. It is a highly fluorinated organic molecule characterized by its strong carbon-fluorine bonds, which confer exceptional chemical and thermal stability. This compound is used in various industrial applications due to its unique properties, such as chemical inertness and resistance to degradation.

Biochemical Analysis

Biochemical Properties

Perfluorovaleryl fluoride plays a significant role in biochemical reactions due to its strong electron-withdrawing properties. It interacts with various enzymes, proteins, and other biomolecules, often inhibiting their activity. For instance, this compound can inhibit enzymes involved in glycolysis by binding to their active sites and preventing substrate interaction . This inhibition can lead to a decrease in cellular energy production and metabolic flux.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to inhibit glycolysis, leading to reduced ATP production and altered cellular energetics . Additionally, it can affect gene expression by modulating transcription factors and signaling molecules, resulting in changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, inhibiting their activity or altering their function. For instance, this compound can inhibit the activity of glycolytic enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic activity . This inhibition can lead to a decrease in cellular energy production and metabolic flux. Additionally, this compound can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic flux . These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant toxicity, leading to adverse effects on cellular function and overall health . These effects can include enzyme inhibition, altered gene expression, and changes in metabolic flux. It is important to consider dosage effects when studying the biochemical properties of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy production and cellular metabolism. The compound can interact with enzymes and cofactors involved in glycolysis, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect other metabolic pathways by modulating the activity of key enzymes and signaling molecules, resulting in alterations in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in various cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound can be targeted to specific organelles or cellular structures through interactions with targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can inhibit key enzymes involved in energy production and metabolic flux. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorovaleryl fluoride is typically synthesized through a fluorination reaction. One common method involves the reaction of pentanoyl chloride with fluorine gas in the presence of a fluorination catalyst at high temperatures. This process replaces the hydrogen atoms in the pentanoyl chloride with fluorine atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of specialized fluorination catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Perfluorovaleryl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: Involving the replacement of the fluorine atom with other functional groups.

    Addition Reactions: Where reactants add to the carbon-fluorine bonds.

    Reduction Reactions: Involving the gain of electrons or hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, which can replace the fluorine atoms under specific conditions. These reactions often require catalysts and controlled environments to proceed efficiently.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can produce perfluoroalkyl amines, while addition reactions with alcohols can yield perfluoroalkyl ethers.

Scientific Research Applications

Perfluorovaleryl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of other fluorinated compounds and as a building block for complex molecules.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, which benefit from its unique properties.

Comparison with Similar Compounds

Similar Compounds

    Perfluorobutyryl fluoride: A shorter-chain perfluorinated compound with similar properties but different reactivity due to its shorter carbon chain.

    Perfluorohexanoyl fluoride: A longer-chain perfluorinated compound with increased hydrophobicity and different applications.

    Perfluorooctanoyl fluoride: Known for its use in the production of perfluorooctanoic acid, a compound with significant environmental and health concerns.

Uniqueness

Perfluorovaleryl fluoride is unique among perfluorinated compounds due to its specific chain length, which balances hydrophobicity and reactivity. This makes it particularly useful in applications where a balance of stability and reactivity is required, such as in the synthesis of specialized fluorinated materials and in scientific research.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F10O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFSXELMOQBMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9COF, C5F10O
Record name Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro-
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Source PubChem
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DSSTOX Substance ID

DTXSID9059917
Record name Perfluoropentanoyl fluoride
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Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-62-2
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride
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Record name Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro-
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Record name Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro-
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Record name Perfluoropentanoyl fluoride
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Record name Perfluorovaleryl fluoride
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Record name Perfluoropentanoyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that perfluoroalkanoyl halides, like Perfluoropentanoyl Fluoride, show a specific trend in halogen mobility during SN2 reactions. Could you elaborate on this trend and its significance?

A1: The research paper focuses on the kinetics of isopropanolysis reactions, a type of SN2 reaction, involving various acyl halides. It specifically states that perfluoroalkanoyl halides, including Perfluoropentanoyl Fluoride, exhibit a halogen mobility order of F < Cl < Br []. This means that in an SN2 reaction, bromine is the most easily displaced halogen, followed by chlorine, and lastly, fluorine being the least mobile. This observed trend aligns with established patterns in SN2 reactions at both saturated and aromatic carbon centers.

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